molecular formula C10H9NO2 B13626540 Methyl 6-(prop-2-yn-1-yl)nicotinate

Methyl 6-(prop-2-yn-1-yl)nicotinate

Cat. No.: B13626540
M. Wt: 175.18 g/mol
InChI Key: VNRKYBHMZRAAOU-UHFFFAOYSA-N
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Description

Methyl 6-(prop-2-yn-1-yl)nicotinate: is an organic compound that belongs to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by the presence of a methyl ester group and a prop-2-yn-1-yl group attached to the nicotinic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The synthesis of Methyl 6-(prop-2-yn-1-yl)nicotinate can be achieved through the esterification of 6-(prop-2-yn-1-yl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    N-Alkylation: Another method involves the N-alkylation of methyl nicotinate with propargyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium azide in dimethylformamide at room temperature.

Major Products Formed:

    Oxidation: 6-(prop-2-yn-1-yl)nicotinic acid.

    Reduction: 6-(prop-2-yn-1-yl)nicotinyl alcohol.

    Substitution: 6-(azidomethyl)nicotinate.

Scientific Research Applications

Chemistry: Methyl 6-(prop-2-yn-1-yl)nicotinate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. It serves as a precursor for the synthesis of various bioactive molecules .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also employed in the development of enzyme inhibitors and as a probe in biochemical assays .

Medicine: Its unique structure allows it to interact with specific molecular targets in the body .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of Methyl 6-(prop-2-yn-1-yl)nicotinate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

    Methyl nicotinate: Similar in structure but lacks the prop-2-yn-1-yl group.

    Ethyl 6-(prop-2-yn-1-yl)nicotinate: Similar but has an ethyl ester group instead of a methyl ester group.

    6-(prop-2-yn-1-yl)nicotinic acid: Similar but lacks the ester group.

Uniqueness: Methyl 6-(prop-2-yn-1-yl)nicotinate is unique due to the presence of both the methyl ester and prop-2-yn-1-yl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

methyl 6-prop-2-ynylpyridine-3-carboxylate

InChI

InChI=1S/C10H9NO2/c1-3-4-9-6-5-8(7-11-9)10(12)13-2/h1,5-7H,4H2,2H3

InChI Key

VNRKYBHMZRAAOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CC#C

Origin of Product

United States

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